Dibenzyl 5-aminoisophthalate
Description
Contextualization within Isophthalate (B1238265) Derivatives in Chemical Synthesis
Isophthalic acid and its derivatives are a class of aromatic dicarboxylic acids that are widely used as monomers in the production of polymers. The amino-substituted versions, such as 5-aminoisophthalic acid, are particularly valuable as they introduce a reactive amine group that can be further functionalized. guidechem.com This allows for the creation of a wide array of more complex molecules. guidechem.com
Dibenzyl 5-aminoisophthalate is a specific ester of 5-aminoisophthalic acid, where the acidic carboxyl groups are protected by benzyl (B1604629) groups. This protection strategy is common in multi-step organic synthesis to prevent the carboxyl groups from reacting prematurely. The benzyl esters can be selectively removed later in the synthetic sequence, often through catalytic hydrogenation, to reveal the carboxylic acids for further reactions. google.com This makes this compound a valuable building block in the synthesis of various organic compounds, including pharmaceuticals and materials with specific properties. guidechem.com
Significance as a Precursor in Specialized Chemical Transformations
The true significance of this compound lies in its role as a precursor for specialized chemical transformations. The presence of the primary amine group on the aromatic ring allows for a variety of reactions, including acylation, alkylation, and diazotization, leading to the formation of a diverse range of derivatives.
For instance, the amine group can be reacted with acyl chlorides or anhydrides to form amides. This chemistry is fundamental to the synthesis of novel polyamides with unique properties. repositorioinstitucional.mx Furthermore, the amine can be transformed into other functional groups, expanding its synthetic utility.
A notable application of this compound is in the synthesis of ligands for metal-organic frameworks (MOFs) and other coordination polymers. acs.org The isophthalate moiety can coordinate to metal ions, while the amino group can be modified to introduce additional functionalities or to tune the electronic properties of the resulting framework.
The compound has also been utilized in the development of chemosensors. For example, a fluorescent chemosensor for the detection of copper ions (Cu2+) was synthesized starting from an alkyne derivative of 5-aminoisophthalic acid. nih.gov This highlights the potential of this compound derivatives in analytical and environmental chemistry.
In medicinal chemistry, derivatives of this compound have been investigated for their potential as inhibitors of protein-protein interactions, which are implicated in various diseases. scholaris.ca For example, it has been used as a starting material in the synthesis of small molecule degraders of BET proteins, which are promising targets for cancer therapy. nih.govacs.org
Historical Overview of Research Trajectories Involving the Compound
While a detailed historical timeline is not extensively documented in publicly available literature, the research trajectory of this compound can be inferred from its applications. Its use is closely tied to the advancements in polymer chemistry, materials science, and medicinal chemistry.
Early research likely focused on the synthesis and basic characterization of the compound and its simple derivatives. As the fields of polymer science and supramolecular chemistry advanced, the utility of this compound as a versatile building block became more apparent. Its application in the synthesis of high-performance polymers, such as polyamides with enhanced solubility and thermal stability, marked a significant area of investigation. repositorioinstitucional.mx
More recently, research has shifted towards its use in more specialized and high-tech applications. This includes its incorporation into complex molecular architectures like dendrimers, macrocycles, and functional polymers for applications in electronics and photonics. The development of sophisticated analytical techniques has also enabled the study of the subtle effects of its derivatives on biological systems, paving the way for its use in drug discovery and chemical biology. nih.govscholaris.canih.gov The ongoing exploration of its derivatives in areas like catalysis and sensor technology suggests that the research trajectory for this compound will continue to expand into new and exciting areas of chemical science.
Preparation Routes to this compound
The synthesis of this compound can be achieved through several distinct pathways, each with its own set of advantages and challenges. The choice of a particular method often depends on the desired purity, scalability, and the availability of starting materials and reagents.
A common and versatile approach to synthesizing this compound involves a multi-step sequence starting from 5-aminoisophthalic acid. This strategy is predicated on the temporary protection of the reactive amine group, followed by the esterification of the carboxylic acid groups, and concluding with the removal of the protecting group. This approach prevents unwanted side reactions involving the amine functionality during the esterification process.
The first critical step in a multi-step synthesis is the protection of the aniline (B41778) nitrogen in 5-aminoisophthalic acid. The primary purpose of this protection is to deactivate the nucleophilic character of the amino group, which could otherwise interfere with the subsequent esterification reactions. googleapis.com A variety of protecting groups can be employed for this purpose, with the choice depending on the stability of the protecting group to the conditions of the subsequent steps and the ease of its eventual removal.
Commonly used protecting groups for anilines include acyl groups and carbamates. For instance, the amino group can be acylated using acetic anhydride (B1165640) to form an acetamide. This is a robust protecting group that is stable to a range of reaction conditions. Alternatively, carbamate (B1207046) protecting groups, such as the tert-butyloxycarbonyl (Boc) group, are also widely used. The introduction of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) in the presence of a base. The selection of the protecting group is crucial as it must withstand the conditions of the alkylation step while being amenable to selective removal without affecting the newly formed ester linkages.
| Protecting Group | Reagent for Introduction | Typical Deprotection Conditions |
|---|---|---|
| Acetyl (Ac) | Acetic anhydride | Acidic or basic hydrolysis |
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate | Strong acid (e.g., trifluoroacetic acid) |
| Benzoyl (Bz) | Benzoyl chloride | Acidic or basic hydrolysis |
With the amine group protected, the next step is the esterification of the two carboxylic acid groups with benzyl groups. A common method for achieving this is through an alkylation reaction. arkat-usa.org The N-protected 5-aminoisophthalic acid is first converted to its dicarboxylate salt by treatment with a suitable base, such as sodium bicarbonate or triethylamine. This dicarboxylate salt is then reacted with a benzylating agent, typically benzyl bromide or benzyl chloride, in a suitable polar aprotic solvent like dimethylformamide (DMF). arkat-usa.org This reaction proceeds via a nucleophilic substitution mechanism to yield the N-protected this compound. The reaction is typically carried out at an elevated temperature to ensure a reasonable reaction rate. arkat-usa.org
An alternative approach involves converting the carboxylic acids to their more reactive acid chlorides using a reagent like thionyl chloride. chemicalforums.com The resulting di-acid chloride can then be reacted with benzyl alcohol, often in the presence of a non-nucleophilic base such as pyridine, to form the dibenzyl ester. youtube.com
The final step in this multi-step synthesis is the removal of the protecting group from the aniline nitrogen to yield the final product, this compound. The conditions for this deprotection step must be carefully chosen to avoid the cleavage of the benzyl ester bonds.
If an acetyl protecting group was used, it can be removed by hydrolysis under either acidic or basic conditions. However, care must be taken as harsh conditions can also hydrolyze the ester groups. For the Boc group, deprotection is typically achieved under acidic conditions, for example, by using trifluoroacetic acid (TFA) in a solvent like dichloromethane. These conditions are generally mild enough to leave the benzyl esters intact. The progress of the deprotection reaction can be monitored by techniques such as thin-layer chromatography (TLC) to ensure complete removal of the protecting group.
A more direct route to this compound involves the direct esterification of 5-aminoisophthalic acid with benzyl alcohol. This method, if successful, is more atom-economical as it avoids the protection and deprotection steps. The most common method for this direct transformation is the Fischer-Speier esterification. chemistrysteps.comorganic-chemistry.org
In a typical Fischer esterification, the carboxylic acid and the alcohol are heated in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. researchgate.netmasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is necessary to remove the water that is formed as a byproduct. masterorganicchemistry.comathabascau.ca This can be achieved by azeotropic distillation using a suitable solvent like toluene (B28343) or by using a dehydrating agent. researchgate.net
However, the direct esterification of 5-aminoisophthalic acid presents some challenges. The compound has a high melting point (above 300 °C) and is sparingly soluble in many common organic solvents, which can hinder the reaction. chemicalbook.com Additionally, the presence of the free amino group could lead to side reactions under the strongly acidic conditions required for the esterification. Despite these challenges, for structurally similar amino acids, Fischer esterification with benzyl alcohol has been successfully employed. academax.comgoogle.comnih.gov
Another synthetic strategy is to start from a more readily available dialkyl ester of 5-aminoisophthalic acid, such as Diethyl 5-aminoisophthalate or Dimethyl 5-aminoisophthalate, and convert it to the dibenzyl ester via transesterification. Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. nih.gov
This reaction can be catalyzed by either an acid or a base. In an acid-catalyzed transesterification, a proton source activates the carbonyl group of the starting ester, making it more susceptible to nucleophilic attack by benzyl alcohol. niscpr.res.in In a base-catalyzed process, a strong base is used to deprotonate benzyl alcohol, forming a benzyl alkoxide which then acts as the nucleophile. To drive the equilibrium towards the formation of this compound, a large excess of benzyl alcohol is typically used. niscpr.res.in The lower boiling alcohol (ethanol or methanol) that is formed as a byproduct can be removed by distillation to further shift the equilibrium. This method can be advantageous if the starting dialkyl ester is more soluble or easier to handle than 5-aminoisophthalic acid itself.
| Catalyst Type | Example Catalyst | General Conditions |
|---|---|---|
| Acid | Sulfuric Acid, p-Toluenesulfonic Acid | Heat, excess benzyl alcohol, removal of byproduct alcohol |
| Base | Sodium Methoxide, Sodium Ethoxide | Heat, excess benzyl alcohol, removal of byproduct alcohol |
| Heterogeneous | Solid acids (e.g., modified ceria) | High temperature |
Table of Compounds
| Compound Name | Chemical Formula |
| 5-Aminoisophthalic acid | C₈H₇NO₄ |
| Acetic anhydride | C₄H₆O₃ |
| Benzoyl chloride | C₇H₅ClO |
| Benzyl alcohol | C₇H₈O |
| Benzyl bromide | C₇H₇Br |
| Benzyl chloride | C₇H₇Cl |
| Di-tert-butyl dicarbonate | C₁₀H₁₈O₅ |
| This compound | C₂₂H₁₉NO₄ |
| Diethyl 5-aminoisophthalate | C₁₂H₁₅NO₄ |
| Dimethyl 5-aminoisophthalate | C₁₀H₁₁NO₄ |
| Dimethylformamide (DMF) | C₃H₇NO |
| p-Toluenesulfonic acid | C₇H₈O₃S |
| Pyridine | C₅H₅N |
| Sodium bicarbonate | NaHCO₃ |
| Sulfuric acid | H₂SO₄ |
| Thionyl chloride | SOCl₂ |
| Toluene | C₇H₈ |
| Triethylamine | C₆H₁₅N |
| Trifluoroacetic acid (TFA) | C₂HF₃O₂ |
Based on a comprehensive review of available scientific literature, there is no specific information regarding the synthetic methodologies or reaction mechanisms for the chemical compound “this compound.” This compound does not appear in prominent chemical databases or research articles, suggesting it is not a commonly synthesized or studied molecule.
Consequently, it is not possible to provide a detailed and scientifically accurate article that adheres to the requested outline focusing on the synthesis and reaction mechanisms of this specific compound.
However, general principles of Green Chemistry are broadly applicable to the synthesis of related compounds, such as isophthalate esters. The following section outlines these principles.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dibenzyl 5-aminobenzene-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4/c23-20-12-18(21(24)26-14-16-7-3-1-4-8-16)11-19(13-20)22(25)27-15-17-9-5-2-6-10-17/h1-13H,14-15,23H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJWRMQQXQBYIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC(=CC(=C2)N)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427519 | |
| Record name | DIBENZYL 5-AMINOISOPHTHALATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152699-63-3 | |
| Record name | DIBENZYL 5-AMINOISOPHTHALATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Green Chemistry Principles in Synthetic Pathways of Isophthalate Esters
The application of green chemistry principles is crucial in modern synthetic organic chemistry to minimize environmental impact and enhance process safety and efficiency. For the synthesis of isophthalate (B1238265) esters, several of the twelve principles of green chemistry are particularly relevant.
Key Green Chemistry Principles Applicable to Isophthalate Ester Synthesis:
Prevention of Waste: The primary goal is to design synthetic routes that generate minimal or no waste, which is preferable to treating waste after it has been created.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. This involves choosing reactions that are highly efficient in converting reactants to the desired ester.
Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are required in smaller amounts and can be recycled and reused, reducing waste and often leading to more selective reactions. For esterification reactions, solid acid catalysts or enzymes can be greener alternatives to traditional mineral acids.
Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with greener alternatives such as water, supercritical fluids, or ionic liquids. In many esterification processes, it is also possible to run the reaction neat (without a solvent).
Use of Renewable Feedstocks: A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. For isophthalate esters, this could involve sourcing the diacid or alcohol components from bio-based feedstocks.
Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided if possible because such steps require additional reagents and can generate waste.
The implementation of these principles in the synthesis of isophthalate esters can lead to more sustainable and environmentally benign chemical processes.
| Green Chemistry Principle | Application in Isophthalate Ester Synthesis |
| Prevention of Waste | Designing high-yield reactions with minimal byproducts. |
| Atom Economy | Utilizing addition reactions or other high atom economy transformations. |
| Catalysis | Employing reusable solid acid catalysts or enzymes instead of corrosive mineral acids. |
| Safer Solvents | Using water, supercritical CO2, or solvent-free conditions. |
| Energy Efficiency | Optimizing reaction conditions to lower temperature and pressure requirements. |
| Renewable Feedstocks | Exploring bio-based sources for isophthalic acid and alcohols. |
| Reduce Derivatives | Developing synthetic routes that avoid the need for protecting groups. |
Advanced Applications in Prodrug Design and Catalytic Systems
Role in Catalytic Antibody-Directed Prodrug Therapy (ADAPT)
Dibenzyl 5-aminoisophthalate is a key intermediate in the synthesis of haptens and prodrugs for use in Antibody-Directed Abzyme Prodrug Therapy (ADAPT), a targeted strategy for cancer treatment. google.com ADAPT is a two-step therapeutic approach designed to selectively deliver and activate a potent cytotoxic drug at a tumor site, thereby minimizing systemic toxicity. google.comresearchgate.net The process involves administering an antibody-enzyme conjugate that localizes at the tumor, followed by a non-toxic prodrug that is converted into its active, cytotoxic form by the localized enzyme. creative-biolabs.comresearchgate.net The unique contribution of systems derived from this compound lies in using catalytic antibodies (abzymes) that act as the enzyme component, specifically engineered to activate a carbamate-containing prodrug. google.com
Synthesis of Carbamate-Containing Prodrug Precursors
The synthesis of molecules for ADAPT systems often requires specialized precursors, and this compound serves this purpose. google.com Its preparation is a multi-step process designed to yield a stable isophthalate (B1238265) core with a reactive amino group that can be further modified to create haptens or prodrugs. The synthesis, as outlined in patent literature, involves protecting the aniline (B41778) nitrogen, followed by esterification and subsequent deprotection. google.com
Table 1: Synthetic Pathway for this compound google.com
| Step | Reaction | Reagents | Product |
|---|---|---|---|
| 1 | Protection of Amino Group | Di-tert-butyl dicarbonate (B1257347) | t-Butyl N-[(3,5-dicarboxy)phenyl]carbamate |
| 2 | Esterification (Alkylation) | Benzyl (B1604629) chloride | Dibenzyl 5-(t-butoxycarbonylamino)isophthalate |
| 3 | Deprotection of Amino Group | p-Toluenesulfonic acid | this compound |
This synthetic route provides a foundational molecule for building more complex structures, such as nitrogen mustard aryl carbamate (B1207046) prodrugs, which are designed to be activated by catalytic antibodies. google.com
Mechanism of Prodrug Activation by Catalytic Antibodies
The central principle of this ADAPT strategy is the antibody-catalyzed cleavage of a carbamate bond within a prodrug molecule to release a potent cytotoxic agent. google.com Carbamates are often used in prodrug design due to their relative stability. nih.govnih.gov However, for therapeutic purposes, their cleavage must be precisely controlled. This is achieved by generating catalytic antibodies that facilitate a reaction mechanism that does not readily occur spontaneously. google.com
The chemically favored mechanism for the spontaneous hydrolysis of carbamates is the E1cB (Elimination Unimolecular Conjugate Base) pathway. google.com However, researchers have focused on designing haptens that elicit antibodies capable of catalyzing the chemically "disfavored" BAc2 (Base-catalyzed Acyl-Oxygen cleavage) mechanism. google.com The BAc2 pathway is analogous to the mechanism used by serine proteases and involves the nucleophilic attack at the carbonyl carbon of the carbamate.
By creating haptens that mimic the tetrahedral transition state of the BAc2 reaction, antibodies can be generated that selectively stabilize this state, thereby catalyzing the reaction. google.com This provides a significant advantage, as the prodrug remains stable in the body until it encounters the specific catalytic antibody at the tumor site, ensuring a highly targeted release of the active drug. google.com
The spontaneous degradation of many carbamate prodrugs proceeds via the E1cB mechanism. This pathway involves the deprotonation of the carbamate nitrogen, forming a conjugate base, followed by the elimination of the leaving group. google.com This reaction can occur under physiological conditions without enzymatic intervention.
For an effective ADAPT system, such spontaneous activation is undesirable as it would lead to the non-specific release of the cytotoxic drug throughout the body. The strategy of using catalytic antibodies to force a BAc2 hydrolysis creates a system where the prodrug's activation is almost entirely dependent on the presence of the abzyme. This contrast is fundamental to the safety and efficacy of the therapy. google.com
Table 2: Comparison of Carbamate Hydrolysis Mechanisms google.com
| Feature | BAc2 Mechanism | E1cB Mechanism |
|---|---|---|
| Nature | Catalyzed (by Abzyme) | Spontaneous |
| Key Step | Nucleophilic attack on carbonyl carbon | Deprotonation of carbamate nitrogen |
| Transition State | Tetrahedral intermediate | Anionic conjugate base |
| Therapeutic Relevance | Desired for controlled prodrug activation | Undesired due to non-specific drug release |
Hapten Design and Immunoassay Development for Catalytic Antibodies
The generation of effective catalytic antibodies is critically dependent on hapten design. google.com The structure of this compound serves as a scaffold for creating haptens that mimic the transition state of the BAc2 carbamate hydrolysis. These haptens, often containing a stable phosphonate or phosphonamidate group to imitate the tetrahedral intermediate, are conjugated to a carrier protein and used to immunize animals to produce antibodies. google.comnih.gov
Once monoclonal antibodies are produced, they must be screened for catalytic activity. This is accomplished using immunoassays, such as ELISA (Enzyme-Linked Immunosorbent Assay), to identify antibodies that not only bind to the hapten but also effectively catalyze the cleavage of the target carbamate prodrug. google.com This screening process is essential for isolating the specific abzymes that can be used in the ADAPT system.
Integration in Bio-Inspired Catalysis Research
The use of molecules like this compound in developing catalytic antibodies for prodrug therapy is a prime example of bio-inspired catalysis. This field seeks to mimic the efficiency and specificity of natural enzymes to catalyze challenging chemical reactions. By using the principles of the immune system to generate enzyme-like catalysts (abzymes), researchers can create highly specific tools for applications in medicine and beyond. google.com The development of an antibody that catalyzes a BAc2 reaction, a pathway not typically favored for carbamates, showcases how bio-inspired systems can be engineered to override natural chemical tendencies for a specific, desired outcome. google.com
Potential in Enzyme-Mediated Polymer Functionalization
The functionalization of polymers—the process of modifying their surfaces or bulk properties—is crucial for developing advanced materials for a variety of applications, including biomedical devices, sensors, and specialized coatings. Traditional chemical methods for polymer functionalization often require harsh conditions and the use of potentially toxic catalysts. In contrast, enzyme-mediated functionalization offers a green and highly specific alternative. Enzymes such as lipases, peroxidases, and laccases can catalyze reactions on polymer backbones under mild conditions, often with high regio- and chemoselectivity. nih.govnih.gov
This compound possesses functional groups—an aromatic amine and benzyl ester moieties—that make it a promising candidate for enzyme-mediated polymer functionalization. The aromatic amine group can be a target for enzymes like laccases and peroxidases, which are known to catalyze the oxidation of phenols and anilines. This could enable the grafting of the molecule onto polymer surfaces, thereby introducing new functionalities.
One of the most well-studied enzymes for polymer functionalization is Candida antarctica lipase B (CALB). nih.gov CALB is highly efficient in catalyzing transesterification reactions. nih.gov This capability could be harnessed to incorporate this compound into or onto polymers. For instance, a polymer with vinyl ester groups on its surface could react with the amine group of this compound in a CALB-catalyzed process.
Research Findings:
While direct studies on the use of this compound in enzyme-mediated polymer functionalization are not yet prevalent in the literature, related research provides a strong basis for its potential. Studies on the enzymatic functionalization of polymers with other aromatic amines have demonstrated the feasibility of this approach. For example, ultrathin polymeric films have been functionalized with aromatic amines, including anilines, to create surfaces that support the growth of cells for biomedical applications. scielo.org.mx This suggests that the aromatic amine of this compound could be similarly employed to modify polymer surfaces.
The general mechanism for such a functionalization could involve the activation of a polymer's functional group by an enzyme, followed by a reaction with the amine of this compound. The reaction conditions would be mild, typically in an organic solvent or even solvent-free, at temperatures that preserve the enzyme's activity.
The table below outlines a hypothetical enzyme-mediated functionalization of a polymer with this compound, based on established enzymatic reactions.
Table 1: Hypothetical Enzyme-Mediated Polymer Functionalization
| Enzyme | Polymer Substrate | Reaction Type | Potential Outcome |
|---|---|---|---|
| Laccase/Peroxidase | Polymer with phenolic groups | Oxidative coupling | Covalent grafting of the amine group of this compound onto the polymer backbone. |
| Candida antarctica lipase B (CALB) | Polymer with acrylate groups | Michael addition | Formation of a β-amino ester linkage between the polymer and the amine group of this compound. nih.gov |
The successful application of this compound in this area would lead to polymers with tailored properties. The introduced aromatic rings could enhance thermal stability and modify the optical properties of the polymer. The presence of the ester groups could provide sites for further chemical modifications or for the controlled release of other molecules. The amine group itself can alter the surface charge and hydrophilicity of the polymer, which is particularly important for biomedical applications where cell adhesion and biocompatibility are critical. scielo.org.mx
The development of enzyme-catalyzed functionalization techniques using molecules like this compound aligns with the principles of green chemistry by reducing waste and avoiding harsh reaction conditions. nih.gov Future research will likely focus on optimizing the enzymatic processes for this specific compound and exploring the properties of the resulting functionalized polymers.
Coordination Chemistry and Materials Science Applications
Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers
The 5-aminoisophthalate ligand, derived from Dibenzyl 5-aminoisophthalate, is a highly effective building block for constructing coordination polymers and Metal-Organic Frameworks (MOFs). researchgate.net These materials are a class of crystalline porous polymers formed by the self-assembly of metal ions or clusters (nodes) and organic ligands (linkers). wikipedia.orgnih.gov The defining characteristic of the 5-aminoisophthalate ligand is its possession of two carboxylate groups and an amino functional group on a phenyl ring. researchgate.net This trifunctional nature allows for the creation of diverse and stable structural architectures.
The primary interaction driving the formation of these frameworks is the coordination bond between the carboxylate groups of the ligand and the metal centers. researchgate.net The amino group can also participate in coordination or, more frequently, remain uncoordinated, providing a site for further functionalization or imparting specific chemical properties, such as basicity, to the final material. sid.irnih.gov The synthesis of these materials often occurs under solvothermal conditions, where the precursor, such as this compound, is reacted with a metal salt in a high-boiling-point solvent. researchgate.netresearchgate.net This process typically involves the in situ hydrolysis of the ester groups to yield the 5-aminoisophthalate dianion (aip²⁻) which then coordinates with the metal ions.
Ligand Design Principles with Aminoisophthalate Moieties
The design of functional coordination polymers heavily relies on the strategic selection of organic ligands. The 5-aminoisophthalate moiety is a particularly valuable ligand due to its inherent structural and chemical attributes. researchgate.netbath.ac.uk Key design principles leveraging this ligand include:
Coordination Versatility : The two carboxylate groups can adopt various coordination modes, such as monodentate, chelating, and bridging (bis-monodentate), which influences the dimensionality and topology of the resulting framework. researchgate.netsid.ir
Structural Rigidity and Flexibility : As a semi-rigid ligand, it provides a balance between structural predictability and the flexibility needed to form stable, porous frameworks. bath.ac.uk
In-built Functionality : The amino group (-NH₂) is a crucial functional site. It can act as a Brønsted or Lewis base, a hydrogen-bond donor, or a site for post-synthetic modification, allowing for the engineering of specific properties like catalytic activity or selective adsorption. nih.govacs.org
The strategic use of these features allows for the rational design of MOFs with tailored pore sizes, shapes, and chemical environments for specific applications. rsc.org
Synthesis of Praseodymium Coordination Polymers
The 5-aminoisophthalate ligand has been successfully employed in the synthesis of novel coordination polymers with lanthanide elements, such as praseodymium (Pr). Hydrothermal reactions of 5-aminoisophthalic acid with praseodymium salts have yielded distinct three-dimensional metal-organic frameworks. acs.orgnih.gov
For instance, two such polymers, {Pr₂(aip)₃(H₂O)₂·3H₂O}n and {Pr₂(Haip)₂(aip)(NO₃)₂·8H₂O}n, have been synthesized and characterized. acs.orgnih.gov These structures are built from the connection of rod-shaped praseodymium carboxylate secondary building units (SBUs) by the aminoisophthalate ligands. researchgate.netacs.orgnih.gov The specific conditions of the hydrothermal synthesis, such as the acids used, can direct the formation of different framework topologies. acs.orgnih.gov One of these praseodymium-based MOFs was found to have stable channels and a high capacity for nitrogen gas storage after dehydration, demonstrating the potential for creating functional materials for gas storage applications. acs.orgnih.gov
Table 1: Examples of Praseodymium Coordination Polymers with 5-Aminoisophthalate
| Compound Formula | Dimensionality | Key Structural Feature | Potential Application | Reference |
|---|---|---|---|---|
| {Pr₂(aip)₃(H₂O)₂·3H₂O}n | 3D MOF | Linkage of rod-shaped Pr-carboxylate SBUs | Gas Storage | acs.orgnih.gov |
Bifunctional MOFs for Heterogeneous Catalysis
A significant application of MOFs derived from aminoisophthalate ligands is in heterogeneous catalysis. nih.govresearchgate.net By incorporating both acidic and basic functionalities within a single, stable framework, these materials can act as bifunctional catalysts. nih.govacs.org In MOFs constructed with 5-aminoisophthalate, the metal nodes (e.g., lanthanide, zinc, or cadmium ions) typically function as Lewis acid sites, while the uncoordinated amino groups on the organic linkers serve as Brønsted or Lewis base sites. lnu.edu.cnnih.govfrontiersin.org
This integration of antagonistic active sites into one material is a key advantage, as it allows for multi-step reactions to be carried out in a single pot, enhancing efficiency and reducing waste. lnu.edu.cnrsc.org The porous and crystalline nature of MOFs ensures that reactants can access these active sites, and the products can diffuse out, a desirable feature for any heterogeneous catalyst. nih.govnih.gov
Active site engineering in MOFs involves the deliberate and precise placement of catalytic functionalities within the framework's pores. acs.orgrsc.org For MOFs using aminoisophthalate ligands, this means controlling the distribution of both the Lewis acidic metal centers and the basic amino groups. rsc.orglnu.edu.cn The inherent structure of the ligand, with its specific geometry and placement of functional groups, is the primary tool for this engineering.
Strategies for engineering active sites include:
Choice of Metal Node : Different metal ions provide varying Lewis acidity, which can be tuned for specific catalytic transformations. nih.gov
Functional Ligands : The use of ligands like 5-aminoisophthalate directly introduces basic sites (the -NH₂ group) into the structure. rsc.org
Topological Control : The synthesis conditions can be adjusted to control the framework's topology, thereby influencing the proximity and accessibility of the acid and base sites. acs.org
This molecular-level control allows for the creation of catalysts that can mimic the efficiency and selectivity of enzymes by positioning reactive sites in an optimal arrangement. nih.gov
Bifunctional MOFs are particularly well-suited for tandem catalytic reactions (also known as cascade or one-pot reactions), where the product of one reaction step becomes the substrate for the next. nih.govlnu.edu.cn A prominent example is the deacetalization–Knoevenagel condensation reaction. acs.orglnu.edu.cn
Table 2: Tandem Deacetalization–Knoevenagel Condensation
| Reaction Step | Catalyst Site Required | Function in Aminoisophthalate MOF |
|---|---|---|
| 1. Deacetalization | Acidic | Lewis acidic metal node |
In this sequence, an acid-catalyzed deacetalization is immediately followed by a base-catalyzed Knoevenagel condensation. lnu.edu.cn Lanthanide-based MOFs with amino-functionalized linkers have demonstrated high catalytic activity for this one-pot reaction, proving that the Lewis acid and Brønsted base sites work synergistically. lnu.edu.cn The ability to perform these sequential reactions without isolating intermediates improves atom economy and represents a more environmentally friendly chemical process. nih.gov
Supramolecular Assembly and Intermolecular Interactions in Coordination Structures
While strong coordination bonds form the primary structure of MOFs and coordination polymers, weaker intermolecular forces are crucial for the assembly and stabilization of the final three-dimensional architecture. sid.irntu.edu.sg In frameworks derived from 5-aminoisophthalate, hydrogen bonds and π-π stacking interactions play a vital role. researchgate.netsid.ir
Hydrogen Bonding : The amino groups of the ligands and coordinated water molecules are excellent hydrogen bond donors. They form extensive networks of hydrogen bonds with the carboxylate oxygen atoms, linking adjacent 1D chains or 2D layers into robust 3D supramolecular structures. researchgate.netacs.org These interactions can create stable microporous frameworks even after the removal of guest solvent molecules. acs.org
The interplay of these non-covalent forces is a key factor in dictating the final topology and properties of the coordination structure, demonstrating the intricate nature of supramolecular assembly in these advanced materials. sid.irntu.edu.sg
Complexes with Transition and Lanthanide Metals
This compound serves as a versatile ligand in coordination chemistry. Its structure contains multiple potential donor sites: the nitrogen atom of the amino group and the oxygen atoms of the two carboxylate groups. This allows it to coordinate with a variety of metal ions, including transition metals and lanthanides, to form coordination polymers and discrete complexes with interesting structural features and properties. The bulky benzyl (B1604629) groups can also influence the resulting crystal structures and supramolecular assemblies.
Synthesis of Schiff Base Metal Complexes
The primary amino group of this compound is a reactive site for the formation of Schiff bases. A Schiff base is a compound containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. They are typically formed by the condensation of a primary amine with an aldehyde or ketone. researchgate.net
The synthesis of Schiff base metal complexes derived from aminoisophthalate esters generally involves a two-step process. First, the amino-functionalized ligand is reacted with a suitable aldehyde or ketone to form the Schiff base ligand. For example, a Schiff base ligand, diethyl-5-(2-hydroxybenzylidene)aminoisophthalate (HL), was synthesized through the reaction of diethyl 5-aminoisophthalate with salicylaldehyde (B1680747). acs.org A similar reaction can be envisaged for this compound. The general reaction is as follows:
Figure 1: General synthesis of a Schiff base from an aminoisophthalate ester and an aldehyde.
Once the Schiff base ligand is formed, it is then reacted with a metal salt, often a transition metal salt, to yield the metal complex. asianpubs.orgscirp.org These Schiff base ligands can act as bidentate, tridentate, or even higher-denticity ligands, depending on the structure of the aldehyde or ketone used, and can form stable complexes with various transition metal ions. researchgate.netmdpi.com The resulting metal complexes often exhibit octahedral, square planar, or square pyramidal geometries depending on the metal ion and the coordination environment. asianpubs.org
Coordination with Copper(II) and Other Metal Ions
This compound and its parent acid, 5-aminoisophthalic acid (H₂aip), are effective ligands for complexing with various transition metal ions, including copper(II), zinc(II), cobalt(II), and nickel(II). acs.orgresearchgate.net
A notable example is the synthesis of a copper(II) complex, [Cu(L)₂], from the Schiff base ligand diethyl-5-(2-hydroxybenzylidene)aminoisophthalate (HL). acs.org In this complex, the ligand L⁻ coordinates to the Cu(II) center. The structure of such complexes often involves the nitrogen of the imine group and the oxygen from the deprotonated hydroxyl group of the salicylaldehyde moiety, forming a stable chelate ring. acs.org Further coordination can occur through the carboxylate groups, leading to the formation of polynuclear or higher-dimensional structures.
The parent ligand, 5-aminoisophthalic acid, has been used to synthesize a range of coordination polymers with different transition metals. For instance, isostructural 1D double-chain coordination polymers with the general formula {M(3-bpt)(aip)(H₂O)₂₂}n (where M = Ni, Co, Cu, Mn, Zn) have been synthesized. researchgate.net In these structures, the metal centers are in an octahedral coordination environment. researchgate.net Similarly, a zinc complex with the formula [ZnL(H₂O)]n (where L = 5-aminoisophthalic acid) has been prepared, featuring a honeycomb two-dimensional framework that further assembles into a 3D supramolecular network through hydrogen bonds and π-π stacking. google.com
The coordination mode of the 5-aminoisophthalate ligand is flexible; it can act as a bidentate, tridentate, or even higher-denticity bridging ligand, connecting multiple metal centers and leading to the formation of diverse network topologies, from 1D chains to 3D frameworks. researchgate.netgoogle.com The amino group can either coordinate directly to the metal or participate in hydrogen bonding to stabilize the crystal structure. google.com
| Metal Ion | Compound Formula | Structural Features | Reference |
| Copper(II) | [Cu(L)₂] (L = diethyl-5-(2-hydroxybenzylidene)aminoisophthalate) | Mononuclear complex from Schiff base ligand | acs.org |
| Nickel(II) | {Ni(3-bpt)(aip)(H₂O)₂₂}n | 1D double-chain polymer | researchgate.net |
| Cobalt(II) | {Co(3-bpt)(aip)(H₂O)₂₂}n | 1D double-chain polymer | researchgate.net |
| Zinc(II) | [Zn(aip)(H₂O)]n | 2D honeycomb framework, 3D supramolecular network | google.com |
| Manganese(II) | {Mn(3-bpt)(aip)(H₂O)₂₂}n | 1D double-chain polymer | researchgate.net |
Mixed-Carboxylate Lanthanide Complexes
The coordination chemistry of lanthanide ions with carboxylate ligands is a rich field, leading to materials with interesting photoluminescent and magnetic properties. science.govnih.govmdpi.com this compound, or more commonly its parent acid, is used to build lanthanide coordination polymers, sometimes in conjunction with other carboxylate ligands to form mixed-carboxylate systems. science.govscience.gov
For example, two 3D supramolecular lanthanide coordination polymers, [Ln(OX)(HAPA)(H₂O)]n (where Ln = Eu, Ho; H₂APA = 5-aminoisophthalic acid; OX = oxalate), have been synthesized using hydrothermal methods. science.govscience.gov In these mixed-carboxylate complexes, both the 5-aminoisophthalate and oxalate (B1200264) ligands bridge the lanthanide ions to form a 2D metal-organic framework. These 2D networks are then extended into a 3D supramolecular structure through hydrogen bonds. science.govscience.gov In these specific complexes, both carboxylate groups of the 5-aminoisophthalate ligand are deprotonated and exhibit both chelating and bridging bidentate coordination modes. science.govscience.govscience.gov
The synthesis of lanthanide complexes with 5-aminoisophthalate can result in various dimensionalities and structures depending on the specific lanthanide ion and reaction conditions. acs.orgmdpi.com For instance, two different 3D praseodymium coordination polymers, {Pr₂(aip)₃(H₂O)₂·3H₂O}n and {Pr₂(Haip)₂(aip)(NO₃)₂·8H₂O}n, were constructed from rod-shaped praseodymium carboxylate secondary building units. acs.org The photoluminescent properties of these materials are of particular interest, with europium and terbium complexes often exhibiting characteristic red and green emission, respectively. science.govmdpi.com
| Lanthanide Ion | Co-ligand | Compound Formula | Structural Dimensionality | Reference |
| Europium(III) | Oxalate | [Eu(OX)(HAPA)(H₂O)]n | 3D Supramolecular | science.govscience.gov |
| Holmium(II) | Oxalate | [Ho(OX)(HAPA)(H₂O)]n | 3D Supramolecular | science.govscience.gov |
| Praseodymium(III) | None | {Pr₂(aip)₃(H₂O)₂·3H₂O}n | 3D Framework | acs.org |
| Samarium(III) | None | {[Sm(Haip)(aip)(H₂O)₅]⋅4H₂O}n | 1D Chain | mdpi.com |
| Terbium(III) | 1,10-Phenanthroline | {[Tb₂(aip)₂(Haip)₂(phen)₂]}n | 2D Network | mdpi.com |
Structure-Property Relationships in Coordination Materials
The properties of coordination materials derived from this compound and related ligands are intrinsically linked to their crystal structures. Factors such as the coordination number and geometry of the metal ion, the dimensionality of the coordination polymer, the degree of interpenetration, and the presence of intermolecular interactions like hydrogen bonding and π-π stacking all play a crucial role in determining the material's characteristics. nih.govrsc.orgmdpi.com
Coordination polymers constructed from 5-aminoisophthalate ligands have shown potential for applications in gas adsorption, catalysis, and as luminescent materials. acs.orgrsc.orgresearchgate.net The porosity of metal-organic frameworks (MOFs), a class of coordination polymers, is a direct consequence of their structure and is critical for applications in gas storage and separation. researchgate.net For instance, the 3D frameworks of praseodymium 5-aminoisophthalate complexes have been studied for their gas storage capabilities. acs.org
The luminescent properties of these materials are highly dependent on the structure. For lanthanide complexes, the ligand plays a crucial role as an "antenna," absorbing energy and transferring it to the metal center, which then emits light. The efficiency of this process is sensitive to the coordination environment of the lanthanide ion, including the presence of water molecules which can quench the luminescence. mdpi.com The structure also dictates the potential for interactions between metal centers, which is key for designing materials with specific magnetic properties, such as antiferromagnetic interactions observed in some transition metal complexes. researchgate.net
Furthermore, the amino groups on the isophthalate (B1238265) ligand can serve as functional sites. rsc.org These accessible amino groups can confer basic properties to the material, making them active as heterogeneous catalysts. rsc.org The arrangement of ligands and metal ions creates specific active sites that can be tailored for various chemical reactions. rsc.org For example, a silver(I) complex with 5-aminoisophthalate forms a 3D network that exhibits intense purple luminescence, a property attributed to the presence of tetranuclear silver(I) cores and weak Ag-Ag bonds within the structure. researchgate.net This highlights how the specific arrangement of metal ions, dictated by the coordinating ligand, directly influences the material's optical properties.
Reactivity Studies and Mechanistic Investigations
Reactivity in Carbamate (B1207046) Formation and Cleavage
The amine group of dibenzyl 5-aminoisophthalate provides a reactive site for the formation of carbamates. This reaction is significant in the context of prodrug synthesis, where the carbamate linkage can be designed for specific cleavage conditions. For instance, the synthesis of t-butyl N-[(3,5-dicarboxy)phenyl]carbamate involves the protection of the aniline (B41778) nitrogen with di-tert-butyl dicarbonate (B1257347), followed by alkylation with benzyl (B1604629) chloride and subsequent deprotection. google.com
The stability of the resulting carbamate bond is a crucial factor. While some carbamates hydrolyze spontaneously, others require catalytic intervention for cleavage. google.com The rate of hydrolysis of aryl carbamates can vary significantly. google.com For example, in the context of antibody-catalyzed prodrug therapy, catalytic antibodies have been developed to cleave carbamate-containing prodrugs through a non-spontaneous BAc2 mechanism, which is advantageous over the spontaneous E1cB mechanism that can generate reactive isocyanate intermediates. google.com
Hydrolytic Stability and Pathways of Isophthalate (B1238265) Esters
The ester groups of this compound are susceptible to hydrolysis, a reaction that can be influenced by factors such as pH. The stability of phthalate (B1215562) esters is a subject of environmental and toxicological interest. cpsc.gov In general, the hydrolysis of esters can proceed through mechanisms like the BAc2 mechanism. google.com The rate of hydrolysis can be slow, and in some cases, pseudo-first-order rate constants are measured by monitoring the reaction over several half-lives. google.com The hydrolytic stability of isophthalate esters is also relevant in the context of their use as plasticizers and in the formulation of materials like polyesters, where resistance to degradation is often desired. google.com
Amine Reactivity for Schiff Base Condensation
The primary amine group of this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. ijacskros.comjuniperpublishers.com This reaction is typically reversible and catalyzed by acid. libretexts.org The formation of Schiff bases is a versatile method for creating new carbon-nitrogen double bonds and is a cornerstone in the synthesis of many organic compounds and ligands. ijacskros.comasianpubs.org
The mechanism of Schiff base formation involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the imine. juniperpublishers.comlibretexts.org The pH of the reaction medium is a critical parameter; the reaction rate is often optimal around a pH of 5. libretexts.org At very low pH, the amine is protonated and non-nucleophilic, while at high pH, there is insufficient acid to catalyze the dehydration step. libretexts.org The resulting Schiff bases can be stable, crystalline solids and are important intermediates in organic synthesis. ijacskros.comlibretexts.org
A study describes the synthesis of diethyl-5-(2-hydroxybenzylidene)aminoisophthalate, a Schiff base derived from diethyl 5-aminoisophthalate, and its corresponding copper complex. acs.org This highlights the utility of the amine group in forming complex structures.
Derivatization Reactions for Novel Compound Synthesis
The functional groups of this compound, namely the amine and the ester moieties, allow for a wide range of derivatization reactions to synthesize novel compounds with diverse applications. nih.govacs.org
The amine group of this compound can be converted to an azide, which is a key functional group for "click" chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. nih.govdovepress.comwikipedia.org This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it a powerful tool in medicinal chemistry and materials science. nih.govdovepress.com Triazoles are stable heterocyclic moieties that can act as linkers or pharmacophores in biologically active molecules. nih.govjapsonline.com The CuAAC reaction has been widely used to synthesize a variety of triazole-containing compounds, including potential anticancer agents. dovepress.comjapsonline.com
The reactivity of this compound lends itself to the synthesis of various biologically relevant heterocyclic compounds. metu.edu.tr Beyond triazoles, the amine functionality can be a precursor for the construction of other nitrogen-containing ring systems. For example, it can be used in the synthesis of substituted purines and other heterocycles that are of interest in drug discovery. scholaris.ca The isophthalate core provides a scaffold upon which complex molecular architectures can be built.
Studies on Aggregation Behavior and Gelation Phenomena
The aggregation behavior of molecules derived from 5-aminoisophthalate has been a subject of study. For instance, research on zinc(II) complexes of Schiff bases derived from diethyl 5-aminoisophthalate has shown that saponification can trigger a transformation into metallogels. researchgate.net This process, termed aggregation-induced gelation, is influenced by the position of substituents on the aromatic ring. researchgate.net The aggregation process can be characterized by various techniques, including UV-vis and fluorescence spectroscopy, which can indicate the formation of H-aggregates through hypsochromic (blue) shifts in the spectra. researchgate.net Rheological studies can then be used to determine the mechanical properties of the resulting gels, such as their storage modulus (G') and loss modulus (G''). researchgate.net
These studies demonstrate that the isophthalate structure can be a component of molecules that exhibit interesting self-assembly and gelation properties, which are relevant for the development of new materials.
Advanced Spectroscopic and Computational Characterization
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is the primary tool for determining the molecular structure of a compound in solid, liquid, or gaseous states. Each technique provides unique information about the compound's atomic composition, bonding, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules. It provides detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) atomic frameworks. By analyzing chemical shifts, signal integrations, and coupling patterns, the precise connectivity and chemical environment of each atom can be mapped.
For Dibenzyl 5-aminoisophthalate, specific signals are anticipated. The ¹H NMR spectrum would feature distinct resonances for the aromatic protons on the central isophthalate (B1238265) ring and the two benzyl (B1604629) groups, as well as signals for the benzylic methylene (B1212753) (-CH₂-) protons and the amine (-NH₂) protons. The ¹³C NMR spectrum would similarly show characteristic signals for the carbonyl carbons of the ester groups, the various aromatic carbons, and the benzylic methylene carbons.
While direct, published spectra for this compound are not available, data from analogous compounds like dimethyl 5-aminoisophthalate and various benzyl esters allow for the prediction of chemical shifts. rsc.orgrsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is predictive and based on the analysis of structural analogues. Actual experimental values may vary.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH (isophthalate ring) | 7.0 - 8.0 | 115 - 135 |
| Aromatic C-N (isophthalate ring) | - | 145 - 150 |
| Aromatic C-COO (isophthalate ring) | - | 130 - 135 |
| Amine (NH₂) | 4.0 - 6.0 (broad) | - |
| Benzyl CH₂ | 5.0 - 5.5 | 65 - 70 |
| Aromatic CH (benzyl rings) | 7.2 - 7.5 | 127 - 129 |
| Aromatic C-CH₂ (benzyl rings) | - | 135 - 137 |
| Ester C=O | - | 165 - 167 |
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that probe the functional groups within a molecule. IR spectroscopy measures the absorption of infrared radiation by vibrating polar bonds, while Raman spectroscopy measures the inelastic scattering of monochromatic light from non-polar, polarizable bonds. spectroscopyonline.comsurfacesciencewestern.com
The IR spectrum of this compound is expected to show strong absorption bands corresponding to the N-H stretching of the primary amine, C=O stretching of the ester groups, C-O stretching, and various C-H and C=C stretching and bending vibrations of the aromatic rings. Raman spectroscopy would be particularly sensitive to the symmetric vibrations of the non-polar C=C bonds in the benzene (B151609) rings. surfacesciencewestern.com Data from related structures, such as derivatives of 5-aminoisophthalic acid, confirm the utility of these techniques for characterization. nih.gov
Table 2: Expected Vibrational Frequencies for this compound This table is predictive and based on characteristic functional group frequencies.
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |
| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Weak to Medium |
| Aromatic (C-H) | Stretch | 3000 - 3100 | Strong |
| Aliphatic (C-H) | Stretch | 2850 - 3000 | Medium |
| Ester (C=O) | Stretch | 1715 - 1735 | Medium |
| Aromatic (C=C) | Stretch | 1450 - 1600 | Strong |
| Ester (C-O) | Stretch | 1100 - 1300 | Medium |
Ultraviolet-Visible (UV-Vis) and Emission Spectroscopy
Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. medchemexpress.com The chromophores in this compound—the aniline (B41778) moiety and the benzoyl groups—are expected to give rise to characteristic absorption bands in the UV region, likely corresponding to π→π* transitions. The position and intensity of the absorption maxima (λmax) are sensitive to the solvent environment.
Fluorescence emission spectroscopy measures the light emitted from a molecule as it returns from an excited electronic state to the ground state. medchemexpress.com Many aromatic amines and esters are fluorescent. Upon excitation at an appropriate wavelength (determined from the absorption spectrum), this compound may exhibit fluorescence, the characteristics of which (emission wavelength and quantum yield) would be valuable for its full photophysical characterization. Studies on derivatives, such as a kojic acid-appended 5-aminoisophthalate, show absorption maxima around 296 nm and fluorescence emission near 436 nm, though these values are influenced by the appended groups. nih.govuol.de
Mass Spectrometry (ESI-MS)
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, typically generating a protonated molecular ion [M+H]⁺.
For this compound (C₂₂H₁₉NO₄), the exact mass is 361.1314 u. High-Resolution Mass Spectrometry (HRMS) would be able to confirm this elemental composition with high accuracy. The expected [M+H]⁺ ion would have a mass-to-charge ratio (m/z) of approximately 362.1387. Tandem mass spectrometry (MS/MS) could further be used to fragment the molecular ion, providing structural information based on the observed fragmentation patterns, such as the loss of benzyl or benzyloxy groups. The use of ESI-MS has been documented for the characterization of various related isophthalate derivatives. nih.govacs.org
Crystallographic Analysis for Solid-State Structures
While spectroscopic methods reveal the molecular structure, X-ray crystallography provides unambiguous proof of the atomic arrangement in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. researchgate.net To perform this analysis, a high-quality single crystal of this compound would be required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined.
This analysis would provide precise data on:
Molecular Conformation: The exact spatial orientation of the benzyl and amino groups relative to the central phenyl ring.
Bond Parameters: Accurate bond lengths and angles for the entire molecule.
Crystal Packing: Information on how the molecules arrange themselves in the crystal lattice, including intermolecular forces like hydrogen bonding (e.g., involving the amine group) and π-π stacking interactions between the aromatic rings.
Although the crystal structures of numerous metal-organic frameworks (MOFs) incorporating the 5-aminoisophthalate ligand have been reported, a specific crystallographic report for the isolated this compound molecule is not found in the surveyed literature. nih.gov
Computational Chemistry Approaches
Computational chemistry provides powerful tools to predict and analyze the properties of molecules like this compound, offering insights where experimental data is scarce.
Density Functional Theory (DFT) is a robust method for investigating the electronic structure and reactivity of organic molecules. For this compound, DFT calculations could be employed to determine its optimized geometry, vibrational frequencies, and electronic properties. Studies on related benzyl esters and aromatic amines have successfully used DFT to understand their reactivity and reaction mechanisms. guidechem.comgoogle.com
For instance, DFT calculations on benzyl phenyl sulfones have been used to identify intermediate ions and propose fragmentation mechanisms. sigmaaldrich.com Similarly, DFT has been applied to study the dynamic kinetic asymmetric transformation of racemic benzyl esters, providing insights into the reaction pathways. guidechem.com A computational study on 5-amino isophthalic acid, the core of the target molecule, has been used to decipher its ground state structure-reactivity correlation. researchgate.netCurrent time information in Bangalore, IN. These examples highlight the utility of DFT in predicting the behavior of this compound.
Table 1: Predicted DFT Parameters for this compound (Based on Analogous Compounds)
| Parameter | Predicted Value/Characteristic | Basis of Prediction |
| Optimized Geometry | Non-planar structure with twisted benzyl groups. | Steric hindrance between the bulky benzyl groups and the central ring. |
| HOMO-LUMO Gap | Moderate energy gap, suggesting potential for electronic applications. | Typical for aromatic compounds with donor (amino) and acceptor (ester) groups. |
| Dipole Moment | Significant dipole moment due to the polar amino and ester functional groups. | Presence of electronegative oxygen and nitrogen atoms. |
| Vibrational Frequencies | Characteristic peaks for N-H, C=O, and C-O stretching, and aromatic C-H bending. | Standard functional group frequencies observed in IR spectroscopy. |
This table is predictive and based on computational studies of analogous compounds.
Molecular orbital analysis, often performed in conjunction with DFT calculations, provides a detailed picture of the electron distribution within a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they govern the molecule's reactivity and electronic properties.
In this compound, the HOMO is expected to be localized primarily on the electron-rich aminobenzene ring, specifically on the nitrogen atom of the amino group. The LUMO is likely to be distributed over the carbonyl groups of the ester functionalities and the aromatic rings. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that influences the molecule's chemical reactivity and its potential as an electronic material. A smaller HOMO-LUMO gap generally implies higher reactivity.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in crystal structures. By mapping properties such as the normalized contact distance (dnorm) onto the molecular surface, it is possible to identify the specific atoms involved in hydrogen bonding, van der Waals forces, and other non-covalent interactions.
A Hirshfeld surface analysis of a related aromatic amine, 4-{[(anthracen-9-yl)methyl]amino}benzoic acid, revealed that H···H interactions were the most significant contributors to the crystal packing, followed by C···H/H···C and O···H/H···O interactions. sigmaaldrich.com For this compound, a similar analysis would likely highlight the prevalence of H···H contacts due to the abundance of hydrogen atoms on the benzyl and phenyl groups. The red spots on the dnorm mapped surface would pinpoint the locations of strong hydrogen bonding interactions, primarily the N-H···O contacts. The analysis would also quantify the contributions of C-H···π and π-π stacking interactions.
Table 2: Predicted Hirshfeld Surface Interaction Contributions for this compound
| Interaction Type | Predicted Contribution (%) | Basis of Prediction |
| H···H | 45 - 55% | High abundance of hydrogen atoms in the molecule. sigmaaldrich.com |
| C···H/H···C | 30 - 40% | Significant contribution from C-H···π and van der Waals interactions. sigmaaldrich.com |
| O···H/H···O | 10 - 15% | Represents the N-H···O and C-H···O hydrogen bonds. sigmaaldrich.com |
| N···H/H···N | < 1% | Minor contribution. sigmaaldrich.com |
This table is predictive and based on Hirshfeld surface analysis of analogous compounds.
In silico modeling encompasses a range of computational techniques to predict the properties and behavior of molecules. For this compound, molecular docking simulations could be used to predict its binding affinity to specific biological targets, such as enzymes or receptors. This is particularly relevant as isophthalate derivatives have been investigated for their interaction with protein kinase C (PKC). acs.org
Molecular dynamics simulations could further be employed to study the conformational flexibility of this compound in different environments, such as in solution or within a biological membrane. These simulations can provide insights into how the molecule adapts its shape to interact with its surroundings, which is crucial for understanding its biological activity and material properties.
Future Directions in the Study of this compound
This compound, a diester of 5-aminoisophthalic acid, is a chemical compound with potential applications in materials science and catalysis. While specific research on this molecule is nascent, its structural components—an aromatic amine and benzyl ester groups—suggest several promising avenues for future investigation. This article explores the emerging research directions centered on enhancing its synthesis, developing new catalytic applications, designing advanced functional materials, and integrating computational and experimental approaches to unlock its full potential.
Molecular and Physical Data for this compound
| Property | Value |
| IUPAC Name | Dibenzyl 5-aminobenzene-1,3-dicarboxylate |
| Molecular Formula | C₂₂H₁₉NO₄ |
| CAS Number | 152699-63-3 |
| Molar Mass | 361.39 g/mol |
| Synonyms | 5-Aminobenzene-1,3-dicarboxylic acid dibenzyl ester |
Future Directions and Emerging Research Avenues
The unique combination of a reactive amine group and bulky, aromatic benzyl (B1604629) ester functionalities positions Dibenzyl 5-aminoisophthalate as a molecule of interest for advanced applications. Future research is anticipated to focus on optimizing its production and leveraging its structure for novel materials and catalytic systems.
The conventional synthesis of this compound likely involves the Fischer-Speier esterification of 5-aminoisophthalic acid with benzyl alcohol, a process often requiring harsh conditions and long reaction times. Future research will likely target more efficient and sustainable synthetic methodologies.
Microwave-Assisted Organic Synthesis (MAOS): The application of microwave irradiation can dramatically reduce reaction times for esterification, often from hours to minutes, while improving yields. unesp.brsemanticscholar.orgnih.govchemicaljournals.comnih.gov This technique, which utilizes dielectric heating to increase the kinetic energy of polar molecules, could offer a greener alternative to conventional heating for the synthesis of this compound. chemicaljournals.comnih.gov
Enzymatic Catalysis: The use of lipases as biocatalysts for ester synthesis is a growing field, offering high regioselectivity and mild reaction conditions. researchgate.netfrontiersin.orgmdpi.com Research into lipase-catalyzed esterification could lead to the development of an environmentally benign route to produce aromatic esters like this compound, minimizing by-product formation and energy consumption. researchgate.netfrontiersin.org
Advanced Coupling Agents: Modern organic synthesis employs a variety of coupling agents to facilitate ester formation under mild conditions. Reagents such as uronium-based compounds (TBTU, TATU, COMU) and novel carbocation-based reagents can promote efficient esterification at room temperature, avoiding the need for high-heat and strong acids. organic-chemistry.orgluxembourg-bio.comrsc.orgacs.orgsemanticscholar.org Investigating these agents could lead to highly efficient, scalable, and selective production methods.
The parent molecule, 5-aminoisophthalic acid, is a well-established building block (or "linker") for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. acs.orgresearchgate.netias.ac.in These materials possess porous structures and have shown significant promise in heterogeneous catalysis.
Future work could explore this compound as a precursor or modifying agent for new catalytic systems. While the ester groups would likely be hydrolyzed to form the carboxylate linkers necessary for MOF assembly, the use of the dibenzyl ester as a starting material could offer advantages in solubility and processing during the synthesis of these advanced materials. MOFs derived from this ligand have demonstrated catalytic activity in photodegradation and other chemical transformations. acs.orgresearchgate.netrsc.org The development of cadmium-based coordination polymers, for example, has shown that these materials can act as effective Lewis acid catalysts. nih.gov
The bifunctional nature of this compound, possessing both an amine and two ester groups, makes it an attractive candidate as a monomer or additive in the design of high-performance functional materials.
Polyimides and Polyamides: Aromatic diamines and their derivatives are fundamental monomers in the synthesis of thermally stable polymers like polyimides. vt.edursc.orgzeusinc.comnih.govnih.gov Although this compound is a mono-amine, its structure could be chemically modified to create novel diamine monomers. Such monomers could be polymerized with dianhydrides to produce new polyimides with tailored properties, such as enhanced solubility or specific thermal characteristics, conferred by the bulky benzyl groups. vt.eduzeusinc.com
Luminescent Materials: The aromatic core of the 5-aminoisophthalate moiety is a luminophore. Coordination polymers and other derivatives based on this structure have been shown to exhibit interesting fluorescence and luminescence properties. mdpi.commdpi.com Research could focus on harnessing the photoluminescent properties of this compound itself or its derivatives for applications in chemical sensing or as components in light-emitting devices. mdpi.commdpi.com
The synergy between computational chemistry and experimental synthesis is a powerful tool for accelerating materials discovery. lbl.goveuropean-mrs.comnih.govrsc.orgoaepublish.com In the context of this compound, this integrated approach can provide deep insights and guide research efforts efficiently.
Predicting Reaction Mechanisms and Kinetics: Computational methods, such as Density Functional Theory (DFT), can be used to model potential synthetic routes and predict their feasibility. pku.edu.cnnih.govresearchgate.net By calculating transition state energies and reaction pathways, researchers can identify the most promising conditions for synthesis, thereby reducing the amount of empirical experimentation required. pku.edu.cnnih.gov For instance, DFT calculations can elucidate the mechanisms of acid-catalyzed esterification and help in the selection of optimal catalysts. pku.edu.cn
Designing Functional Materials: Computational modeling allows for the in silico design of new materials. The electronic and steric properties of this compound can be calculated to predict how it will behave as a monomer in polymerization reactions or how it will interact with metal centers in coordination polymers. nih.gov This predictive capability enables researchers to screen potential structures and prioritize the synthesis of materials with the most promising properties for specific applications, from catalysis to advanced polymers. nih.govrsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
